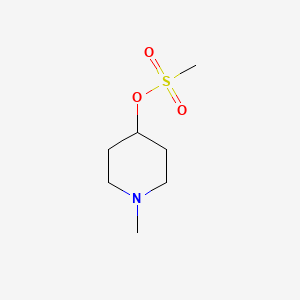

1-Methylpiperidin-4-yl methanesulfonate

Beschreibung

1-Methylpiperidin-4-yl methanesulfonate is a methanesulfonate ester derivative featuring a methyl-substituted piperidinyl group. Methanesulfonate esters are characterized by their sulfonate (-SO₃⁻) functional group, which confers stability and reactivity in various chemical and biological contexts. The methylpiperidinyl moiety may influence its solubility, bioavailability, and interaction with biological targets compared to simpler sulfonate esters.

Eigenschaften

Molekularformel |

C7H15NO3S |

|---|---|

Molekulargewicht |

193.27 g/mol |

IUPAC-Name |

(1-methylpiperidin-4-yl) methanesulfonate |

InChI |

InChI=1S/C7H15NO3S/c1-8-5-3-7(4-6-8)11-12(2,9)10/h7H,3-6H2,1-2H3 |

InChI-Schlüssel |

AGCFCASEZOEYBD-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)OS(=O)(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethyl Methanesulfonate

Structure: Ethyl methanesulfonate (EMS) consists of a methanesulfonate group linked to an ethyl chain. Applications: Widely used in biochemical research as a potent alkylating agent and experimental mutagen . Toxicity: Classified as a carcinogen, mutagen, and teratogen by regulatory agencies (NTP, IARC, EPA). It induces DNA damage via alkylation, leading to base-pair mismatches . Key Differences: Unlike 1-methylpiperidin-4-yl methanesulfonate, EMS lacks a heterocyclic amine group, which likely reduces its ability to interact with biological receptors but enhances its reactivity as a small alkylating agent.

Lead Methanesulfonate

Structure: A lead(II) salt of methanesulfonic acid, forming an aqueous solution under standard conditions . Applications: Used in industrial electroplating and battery manufacturing due to its stability and conductivity . Toxicity: Corrosive to metals and hazardous upon decomposition. Health risks include respiratory irritation and systemic lead poisoning, necessitating strict workplace exposure controls . Key Differences: As an inorganic salt, lead methanesulfonate differs fundamentally from organic sulfonate esters like 1-methylpiperidin-4-yl methanesulfonate. Its ionic nature limits its use in biological systems but enhances utility in industrial processes.

Ethylene Dimethanesulfonate

Structure: A dimeric sulfonate ester (2-(methanesulfonyloxy)ethyl methanesulfonate) with two methanesulfonate groups linked via an ethylene bridge . Key Differences: The bifunctional structure of ethylene dimethanesulfonate enables crosslinking of biomolecules, a property absent in monosubstituted esters like 1-methylpiperidin-4-yl methanesulfonate.

1-Methylpiperidin-4-yl 2,2-Bis(4-chlorophenoxy)acetate

Structure: A structurally distinct ester featuring a bis(4-chlorophenoxy)acetate group linked to the methylpiperidinyl moiety . Applications: Possibly used in pharmaceuticals (e.g., analogs of fibrate drugs like lifibric acid) due to its aromatic and heterocyclic components. Key Differences: While both compounds share a methylpiperidinyl group, the replacement of methanesulfonate with a chlorophenoxyacetate group alters polarity, bioavailability, and target interactions.

Comparative Data Table

Research Findings and Implications

- Toxicity: Ethyl methanesulfonate’s severe mutagenicity contrasts with lead methanesulfonate’s systemic lead toxicity, highlighting the need for context-specific safety protocols .

- Applications: Industrial uses (lead methanesulfonate) vs. biomedical research (EMS, 1-methylpiperidin-4-yl derivatives) reflect functional group-driven specialization .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.